molecular formula C26H24ClF3N4O8 B1150168 Sorafenib-galactosamine

Sorafenib-galactosamine

Cat. No. B1150168
M. Wt: 612.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Sorafenib-galactosamine is conjugate of sorafenib with galactose through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.

Scientific Research Applications

Targeted Delivery to Hepatocellular Carcinoma

Galactosamine (Gal) is a selective ligand used for targeting Hepatocellular Carcinoma (HCC) due to its high affinity to asialoglycoprotein receptors (ASGPRs) overexpressed in HCC cells. This targeting ability is essential in the development of drug delivery systems, as demonstrated in a study where nanoscale dendrimers anchored to galactosamine were loaded with a curcumin derivative for targeted drug delivery to HCC (Yousef et al., 2018).

Sorafenib Resistance Mechanisms in Liver Cancer

Understanding resistance mechanisms to Sorafenib in liver cancer is crucial for improving therapeutic strategies. Recent research indicates that resistance mechanisms include crosstalk involving PI3K/Akt and JAK-STAT pathways, activation of hypoxia-inducible pathways, and epithelial-mesenchymal transition (Zhu et al., 2017). This knowledge is pivotal for developing individualized treatments for coping with drug resistance in HCC.

Exploration of Predictive and Prognostic Markers

Efforts to identify predictive and prognostic markers for Sorafenib's efficacy in HCC patients have been ongoing. Studies have investigated clinical and biological markers, such as adverse events, macroscopic vascular invasion, and plasma angiopoietin-2 levels, as potential indicators of response to Sorafenib (Marisi et al., 2018).

Role of Hypoxia-Inducible Factors in Sorafenib Resistance

Hypoxia-inducible factors (HIFs) play a significant role in Sorafenib resistance in HCC. The antiangiogenic effects of Sorafenib treatment reduce microvessel density, leading to intratumoral hypoxia and the activation of HIF-mediated cellular responses. This promotes the selection of resistant cells adapted to the hypoxic microenvironment (Méndez-Blanco et al., 2018). Targeting both HIF-1α and HIF-2α is a promising approach to overcome Sorafenib resistance.

Iron-Dependent Cell Death in HCC Cells Exposed to Sorafenib

Research suggests that the cytotoxic effects of Sorafenib on HCC cells involve ferroptosis, a form of cell death where iron-dependent oxidative mechanisms are pivotal. The depletion of intracellular iron stores protects HCC cells from Sorafenib's cytotoxic effects, indicating that targeting ferroptosis could be a potential therapeutic strategy for HCC (Louandre et al., 2013).

Strategies for Sorafenib Resistance

Identifying factors contributing to Sorafenib resistance and ways to mitigate it is crucial for improving therapeutic outcomes for HCC patients. Epigenetics, transport processes, regulated cell death, and tumor microenvironment are involved in the development of Sorafenib resistance (Tang et al., 2020).

properties

Product Name

Sorafenib-galactosamine

Molecular Formula

C26H24ClF3N4O8

Molecular Weight

612.94

SMILES

O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2

Appearance

Solid powder

synonyms

Sorafenibgalactosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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